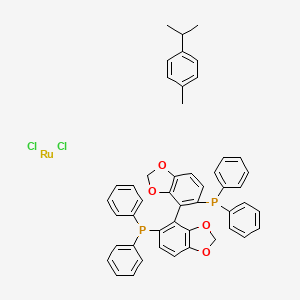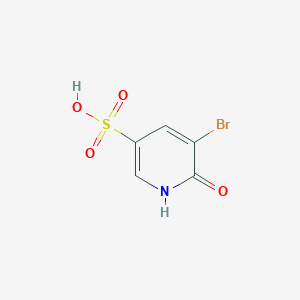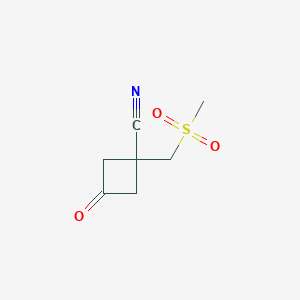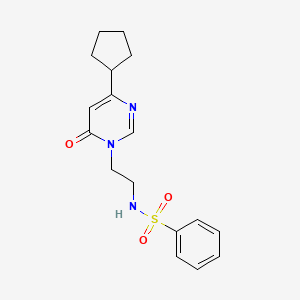 (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxolruthenium(II)chlorid CAS No. 944451-29-0"
>
(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxolruthenium(II)chlorid CAS No. 944451-29-0"
>
Chlorido(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxolruthenium(II)chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride is a chiral phosphine ligand used for enantioselective synthesis . It is also known as [®-Binap RuCl p-cymene]Cl . The compound is used in the production of homogeneous catalyst technologies .
Synthesis Analysis
The synthesis of this compound involves the reaction of [RuCl2(p-cymene)]2 with (DPPF), where p-cymene is a cycloheptanenated cyclic hydrocarbon and DPPF is Bis(diphenylphosphine) biphenyl .Molecular Structure Analysis
The molecular formula of this compound is C54H46Cl2P2Ru . The empirical formula is [RuCl(p-cymene)®-BINAP]Cl . The molecular weight is 928.88 .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the synthesis of chiral acid derivatives by asymmetrical hydrogenation of the corresponding (E)-allylic ethers in the preparation of spiro-substituted glutaramide derivatives . It is also used in the asymmetric hydrogenation of halogenated acetophenones to enantioselectively pure halogenated phenyl ethanol derivatives .Physical and Chemical Properties Analysis
The compound is a powder with a red-orange color . The metal content is theoretically 11% . The compound is air sensitive .Wissenschaftliche Forschungsanwendungen
- Rutheniumkomplexe spielen eine entscheidende Rolle in der Katalyse aufgrund ihrer Fähigkeit, C-H-Bindungen zu aktivieren. Diese Verbindung wurde hinsichtlich ihrer katalytischen Eigenschaften in verschiedenen Reaktionen untersucht, einschließlich der C-H-Aktivierung von aromatischen Verbindungen und stickstoffhaltigen Molekülen .
- Beispielsweise führt die Reaktion dieses Komplexes mit Aryliminen und Kaliumacetat über C-H-Bindungsaktivierung zur Bildung stabiler cyclometallierter Ruthenium(II)-Komplexe. Diese Komplexe können auf verschiedene Substrate angewendet werden, wie z. B. N-Phenylpyrazol, 2-Phenyl-2-oxazolin und Benzo[h]chinolin .
Katalyse und C-H-Aktivierung
Wirkmechanismus
Target of Action
Similar ruthenium complexes have been studied for their anti-metastatic activities , suggesting that they may target cancer cells.
Mode of Action
It is known that ruthenium complexes can interact with various biomolecules within cells , which could contribute to their observed effects.
Biochemical Pathways
The anti-metastatic activities of similar ruthenium complexes suggest that they may influence pathways related to cell proliferation and migration .
Result of Action
Similar ruthenium complexes have demonstrated anti-metastatic properties , suggesting that they may inhibit the spread of cancer cells.
Action Environment
It is known that the complex is a red-colored, diamagnetic solid , which suggests that its stability and activity may be influenced by factors such as temperature and light exposure.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride involves the reaction of (R)-(+)-BINAP with ruthenium trichloride to form the corresponding ruthenium complex, which is then reacted with P-cymene and chloroform to yield the final product.", "Starting Materials": [ "(R)-(+)-BINAP", "Ruthenium trichloride", "P-cymene", "Chloroform" ], "Reaction": [ "1. Dissolve (R)-(+)-BINAP in anhydrous dichloromethane.", "2. Add ruthenium trichloride to the solution and stir for 2 hours at room temperature.", "3. Add P-cymene to the reaction mixture and stir for an additional 2 hours.", "4. Slowly add chloroform to the reaction mixture and stir for 4 hours at room temperature.", "5. Filter the resulting solid and wash with diethyl ether to yield Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride." ] } | |
CAS-Nummer |
944451-29-0 |
Molekularformel |
C51H53Cl2O4P2RuS-3 |
Molekulargewicht |
995.9 g/mol |
IUPAC-Name |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;sulfane;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru.H2S/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;;1H2/q;;3*-1;;;+2;/p-2 |
InChI-Schlüssel |
KZYIXVZUDNCDQM-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.S.[Cl-].Cl[Ru+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2510509.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)



![N-(3,5-dimethylphenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2510522.png)
![N-(3-Chloro-4-methylphenyl)-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide](/img/structure/B2510523.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)





